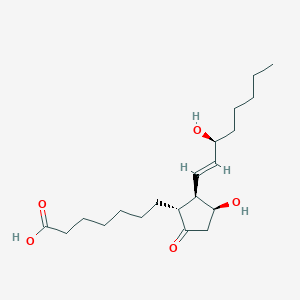

11-Epiprostaglandin E1

描述

. 这种化合物由于其强大的选择性结合特性,在科学研究中引起了极大的兴趣。

准备方法

合成路线和反应条件

BU-239 盐酸盐的合成涉及 2-(4,5-二氢咪唑-2-基)喹喔啉与盐酸的反应。详细的合成路线包括以下步骤:

起始原料: 合成从商业上可获得的起始原料开始,如喹喔啉和二氢咪唑。

反应条件: 反应通常在无水环境中进行,以防止任何不希望发生的副反应。二氯甲烷和苯等溶剂的应用很常见。

催化剂和试剂: 常见的试剂包括苯基氯硫代甲酸酯和吡啶,它们用于促进反应.

工业生产方法

BU-239 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。在工业环境中,自动化反应器和连续流动系统的使用很常见,以提高效率和可扩展性。

化学反应分析

反应类型

BU-239 经历各种化学反应,包括:

氧化: BU-239 在特定条件下可以被氧化形成相应的氧化物。

还原: 该化合物可以使用硼氢化钠等还原剂进行还原。

取代: BU-239 可以发生取代反应,其中官能团被其他基团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂经常用作还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,BU-239 的氧化会导致形成喹喔啉氧化物,而还原会导致形成二氢衍生物。

科学研究应用

Clinical Applications

The clinical applications of 11-EPE1 are varied and include:

- Cardiovascular Disease : 11-EPE1 has been investigated for its role in treating conditions such as chronic heart failure. It has been shown to enhance angiogenesis by upregulating vascular endothelial growth factor (VEGF) expression, which promotes new blood vessel formation . In a study involving patients awaiting heart transplantation, those treated with PGE1 exhibited significantly improved capillary density and endothelial cell proliferation compared to controls .

- Erectile Dysfunction : As a smooth muscle relaxant, 11-EPE1 is used in the management of erectile dysfunction. It facilitates increased blood flow to the penis by relaxing the trabecular smooth muscle, leading to an erection .

- Ductus Arteriosus Patency : In neonates with congenital heart defects, 11-EPE1 is administered to maintain patency of the ductus arteriosus until surgical correction can be performed. This application is critical for ensuring adequate blood flow and oxygenation in affected infants .

Research Findings

Recent studies have provided insights into the efficacy and safety profiles of 11-EPE1:

- Angiogenesis Studies : Clinical trials have demonstrated that PGE1 can stimulate angiogenesis in ischemic tissues. A study involving explanted hearts from patients with ischemic cardiomyopathy showed that PGE1 treatment resulted in increased expression of CD34 and von Willebrand factor (vWf), indicating enhanced neovascularization .

- Platelet Function : Research indicates that 11-EPE1 may modulate platelet function by inhibiting aggregation through specific receptor pathways. This property could be beneficial in managing conditions where thrombosis is a concern .

作用机制

BU-239 通过与咪唑啉 I2 受体结合来发挥其作用。这种结合调节这些受体的活性,导致各种下游效应。分子靶标包括与咪唑啉受体相关的特定蛋白质和酶。 参与作用机制的途径包括调节细胞反应的信号转导途径 .

相似化合物的比较

类似化合物

BU-224: 咪唑啉 I2 结合位点的另一个高亲和力配体,在结构和功能上与 BU-239 相似.

依达佐辛: 一种众所周知的咪唑啉受体配体,用于各种药理学研究。

BU-239 的独特性

BU-239 由于其对咪唑啉 I2 受体的高选择性和亲和力而独一无二。这使得它成为研究这些受体的特定作用而不产生明显的脱靶效应的宝贵研究工具。 它的化学结构还可以进行修饰,从而可以开发出具有增强特性的新型衍生物 .

总之,BU-239 盐酸盐是一种在科学研究中备受关注的化合物,因为它具有独特的特性和广泛的应用。它的合成、化学反应和作用机制为深入了解咪唑啉受体在各种生物过程中的作用提供了宝贵的见解。

生物活性

11-Epiprostaglandin E1 (11-EPGE1) is a bioactive lipid compound belonging to the prostaglandin family, which plays a crucial role in various physiological and pathological processes. This article explores the biological activities of 11-EPGE1, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway. They are involved in numerous biological functions, including inflammation, pain modulation, and vascular regulation. Among these, Prostaglandin E1 (PGE1) is known for its potent vasodilatory and anti-inflammatory properties, which are significantly enhanced in its epimeric form, 11-EPGE1.

11-EPGE1 exerts its biological effects primarily through interactions with specific prostaglandin receptors (EP receptors), particularly EP2 and EP4 subtypes. These interactions lead to the activation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. The elevation of cAMP mediates various cellular responses, including:

- Vasodilation: 11-EPGE1 induces relaxation of vascular smooth muscle by enhancing cAMP accumulation, which inhibits calcium influx and promotes smooth muscle relaxation .

- Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines by inhibiting nuclear factor kappa B (NF-κB) activation and reducing reactive oxygen species (ROS) generation .

- Angiogenesis Stimulation: Research indicates that 11-EPGE1 can stimulate angiogenesis by promoting vascular endothelial growth factor (VEGF) expression in endothelial cells .

Therapeutic Applications

11-EPGE1 has been investigated for various therapeutic applications due to its biological activities:

- Cardiovascular Diseases: It has been utilized in managing conditions such as pulmonary hypertension and heart failure. Clinical studies have shown that PGE1 administration improves hemodynamic parameters and enhances exercise capacity in patients with chronic heart failure .

- Pain Management: Recent findings suggest that 11-EPGE1 may play a role in modulating pain pathways. Experimental models indicate that it can lower pain thresholds through direct effects on nociceptive neurons .

- Reproductive Health: Prostaglandins, including 11-EPGE1, are involved in reproductive processes such as labor induction and menstrual cycle regulation. Their vasodilatory effects contribute to increased blood flow in reproductive tissues.

Case Studies

A study examined the effects of 11-EPGE1 on patients with ischemic heart disease. The results indicated a significant increase in CD34+ cells (a marker for endothelial progenitor cells) in patients treated with 11-EPGE1 compared to controls, suggesting enhanced angiogenesis . Another study demonstrated that PGE1 treatment resulted in a marked increase in VEGF levels in cultured human coronary artery smooth muscle cells, supporting its role in promoting vascular growth .

Stability Studies

The stability of 11-EPGE1 formulations is critical for clinical use. A study evaluated the physicochemical stability of PGE1 solutions stored under various conditions. Results indicated that PGE1 solutions remained stable for up to 48 hours when stored properly, with degradation products being minimal under controlled conditions .

Summary Table of Biological Activities

属性

IUPAC Name |

7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-FZYGRIMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347932 | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24570-01-2 | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-EPIPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。